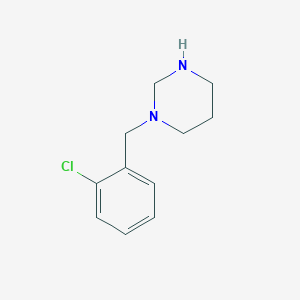

1-(2-Chlorobenzyl)hexahydropyrimidine

Description

BenchChem offers high-quality 1-(2-Chlorobenzyl)hexahydropyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Chlorobenzyl)hexahydropyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[(2-chlorophenyl)methyl]-1,3-diazinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2/c12-11-5-2-1-4-10(11)8-14-7-3-6-13-9-14/h1-2,4-5,13H,3,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHHDBEZKEPSFRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCN(C1)CC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675497 | |

| Record name | 1-[(2-Chlorophenyl)methyl]hexahydropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898808-61-2 | |

| Record name | 1-[(2-Chlorophenyl)methyl]hexahydropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological & Application

Application Notes and Protocols for Antimicrobial Assays Using 1-(2-Chlorobenzyl)hexahydropyrimidine

Introduction: The Rationale for Investigating 1-(2-Chlorobenzyl)hexahydropyrimidine

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antimicrobial agents.[1] Heterocyclic compounds are a cornerstone of medicinal chemistry, with pyrimidine derivatives, in particular, being recognized for a wide spectrum of biological activities, including antibacterial and antifungal properties.[2][3][4] The core structure of 1-(2-Chlorobenzyl)hexahydropyrimidine combines a hexahydropyrimidine ring, which has been explored for antifungal activity[5], with a chlorobenzyl moiety. Benzyl groups attached to pyrimidine structures have been shown to confer good antibacterial activity.[6] Furthermore, other N-(2-chlorobenzyl)-substituted compounds have been identified as inhibitors of essential bacterial enzymes.[7]

Given this chemical precedent, 1-(2-Chlorobenzyl)hexahydropyrimidine emerges as a promising candidate for antimicrobial investigation. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of its antimicrobial properties through established, robust in vitro assays. The protocols herein are grounded in methodologies standardized by leading authorities such as the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and data integrity.[8]

Part 1: Foundational Assays for Antimicrobial Screening

The initial assessment of a novel compound's antimicrobial potential involves determining its minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9] This section details two universally accepted methods for MIC determination: Broth Microdilution and Agar Disk Diffusion.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique that determines the MIC of a compound in a liquid medium.[8][9] It is considered a "gold standard" for susceptibility testing.[10] This method allows for the testing of multiple concentrations of the compound against a standardized inoculum of bacteria, providing a precise MIC value.

Objective: To determine the MIC of 1-(2-Chlorobenzyl)hexahydropyrimidine against selected bacterial strains.

Materials:

-

1-(2-Chlorobenzyl)hexahydropyrimidine (Test Compound)

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

Sterile saline (0.85%) or phosphate-buffered saline (PBS)

-

McFarland 0.5 turbidity standard

-

Spectrophotometer

-

Multichannel pipette

-

Sterile pipette tips and reagent reservoirs

-

Incubator (35°C ± 2°C)

Procedure:

-

Compound Preparation: Prepare a stock solution of 1-(2-Chlorobenzyl)hexahydropyrimidine in a suitable solvent (e.g., DMSO). The choice of solvent is critical and should be tested for intrinsic antimicrobial activity at the highest concentration used in the assay.

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm.

-

Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9][11]

-

-

Plate Setup (Serial Dilution):

-

Dispense 100 µL of CAMHB into all wells of a 96-well plate.

-

Add 100 µL of the test compound stock solution to the first column of wells and mix thoroughly with the pipette. This creates the highest concentration.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.

-

-

Inoculation:

-

Add 100 µL of the final bacterial inoculum to each well, bringing the total volume to 200 µL.

-

This step dilutes the compound concentration by half, so the initial stock should be prepared accordingly.

-

-

Controls:

-

Growth Control: Wells containing only CAMHB and the bacterial inoculum.

-

Sterility Control: Wells containing only CAMHB.

-

Solvent Control: Wells containing the highest concentration of the solvent used to dissolve the test compound and the bacterial inoculum.

-

-

Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as compared to the growth control.[11] A reading mirror or a microplate reader can aid in visualization.

Agar Disk Diffusion (Kirby-Bauer Method)

The disk diffusion method is a qualitative or semi-quantitative assay that provides a preliminary assessment of a compound's antimicrobial activity.[10][12][13] It is based on the principle of an antimicrobial agent diffusing from an impregnated paper disk into an agar medium inoculated with the test organism, creating a zone of inhibition where growth is prevented.[14][15]

Objective: To qualitatively assess the antimicrobial activity of 1-(2-Chlorobenzyl)hexahydropyrimidine.

Materials:

-

1-(2-Chlorobenzyl)hexahydropyrimidine (Test Compound)

-

Sterile filter paper disks (6 mm diameter)

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial strains (as in Protocol 1)

-

Sterile saline (0.85%) or PBS

-

McFarland 0.5 turbidity standard

-

Sterile swabs

-

Forceps

-

Incubator (35°C ± 2°C)

Procedure:

-

Plate Preparation: Use MHA plates with a uniform depth of 4 mm. Ensure the surface is dry before inoculation.[10][15]

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.

-

Plate Inoculation:

-

Dip a sterile swab into the adjusted inoculum and rotate it against the side of the tube to remove excess liquid.

-

Streak the entire surface of the MHA plate with the swab three times, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.

-

-

Disk Preparation and Application:

-

Impregnate sterile filter paper disks with a known concentration of the 1-(2-Chlorobenzyl)hexahydropyrimidine solution. Allow the solvent to evaporate completely in a sterile environment.

-

Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate. Press gently to ensure complete contact.

-

-

Controls:

-

Positive Control: A disk impregnated with a known antibiotic (e.g., Gentamicin).

-

Negative Control: A disk impregnated only with the solvent used for the test compound.

-

-

Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

-

Reading Results: Measure the diameter of the zone of inhibition (where no bacterial growth occurs) around each disk in millimeters (mm).[10] The size of the zone indicates the susceptibility of the bacteria to the compound.[12]

| Table 1: Interpretation of Disk Diffusion Results (Example) | |

| Zone Diameter (mm) | Interpretation |

| ≤ 12 | Resistant (No significant activity) |

| 13 - 17 | Intermediate Activity |

| ≥ 18 | Susceptible (Significant activity) |

| Note: These interpretive criteria are illustrative. For a novel compound, zone diameters should be correlated with MIC values. |

Part 2: Characterizing the Antimicrobial Effect

Once the MIC is established, the next critical step is to determine whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth). The time-kill kinetics assay is the definitive method for this characterization.[16]

Time-Kill Kinetics Assay

This dynamic assay measures the rate of bacterial killing over time when exposed to the antimicrobial agent.[17] It provides crucial information on the concentration- and time-dependent activity of the compound.

Objective: To determine if 1-(2-Chlorobenzyl)hexahydropyrimidine is bactericidal or bacteriostatic and at what rate it acts.

Materials:

-

All materials from Protocol 1

-

Sterile flasks or tubes for culture

-

Sterile saline for serial dilutions

-

Standard plate count agar plates

-

Shaking incubator

Procedure:

-

Inoculum Preparation: Grow an overnight culture of the test organism in CAMHB. Dilute this culture to achieve a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in several flasks.

-

Exposure: Add 1-(2-Chlorobenzyl)hexahydropyrimidine to the flasks at concentrations corresponding to 1x MIC, 2x MIC, and 4x MIC. Include a growth control flask with no compound.

-

Sampling: Incubate all flasks in a shaking incubator at 35°C ± 2°C. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.[18]

-

Viable Cell Counting:

-

Perform 10-fold serial dilutions of each aliquot in sterile saline.

-

Plate a known volume (e.g., 100 µL) of appropriate dilutions onto plate count agar.

-

Incubate the plates at 35°C ± 2°C for 18-24 hours.

-

-

Data Analysis:

-

Count the colonies on each plate to determine the number of viable bacteria (CFU/mL) at each time point.

-

Plot the log₁₀ CFU/mL against time for each concentration.

-

Bactericidal activity is typically defined as a ≥ 3-log₁₀ (99.9%) reduction in the initial CFU/mL.[16][19]

-

Bacteriostatic activity is indicated by a prevention of growth or a < 3-log₁₀ reduction in CFU/mL compared to the initial inoculum.

-

| Table 2: Sample Data for Time-Kill Assay | ||||

| Time (h) | Growth Control (log₁₀ CFU/mL) | 1x MIC (log₁₀ CFU/mL) | 2x MIC (log₁₀ CFU/mL) | 4x MIC (log₁₀ CFU/mL) |

| 0 | 5.7 | 5.7 | 5.7 | 5.7 |

| 2 | 6.5 | 5.6 | 5.2 | 4.8 |

| 4 | 7.4 | 5.5 | 4.5 | 3.1 |

| 8 | 8.6 | 5.4 | 3.1 | < 2.0 |

| 24 | 9.1 | 5.6 | < 2.0 | < 2.0 |

Part 3: Investigating the Mechanism of Action (MOA)

Elucidating how a novel antimicrobial agent works is a critical step in its development.[20] While a full MOA study is extensive, initial insights can be gained through targeted assays. The primary mechanisms of antibacterial action involve disrupting cell wall synthesis, inhibiting protein or nucleic acid synthesis, altering membrane function, or inhibiting key metabolic pathways.[21][22]

A potential starting point for 1-(2-Chlorobenzyl)hexahydropyrimidine, given its structural relatives, could be investigating its effect on cell membrane integrity or specific enzymatic pathways. For example, some N-(2-chlorobenzyl) derivatives are known to inhibit 1-deoxy-D-xylulose 5-phosphate synthase (DXS), a key enzyme in a bacterial metabolic pathway.[7]

-

Macromolecule Synthesis Assays: Investigate the effect of the compound on the incorporation of radiolabeled precursors for DNA, RNA, protein, and peptidoglycan synthesis. A specific inhibition of one pathway suggests a targeted MOA.

-

Membrane Permeability Assays: Utilize fluorescent dyes that can only enter cells with compromised membranes to assess if the compound disrupts the bacterial cell membrane.

-

Thermal Proteome Profiling (TPP): This advanced method identifies direct protein targets by observing changes in protein thermal stability upon ligand binding.[20] An antimicrobial binding to its target protein typically increases the protein's melting temperature.[20]

-

Resistance Mutant Selection: Isolating and sequencing mutants that are resistant to the compound can help identify the target protein or pathway through genetic changes.[20]

Conclusion and Future Directions

This guide provides a foundational framework for the antimicrobial evaluation of 1-(2-Chlorobenzyl)hexahydropyrimidine. By systematically applying these standardized protocols, researchers can generate reliable data on its spectrum of activity, potency (MIC), and bactericidal or bacteriostatic nature. Positive results from these initial assays would warrant further investigation into its mechanism of action, potential for resistance development, and in vivo efficacy, paving the way for its potential development as a novel therapeutic agent.

References

-

In Vitro Antibacterial and Time-Kill Assessment of Crude Methanolic Stem Bark Extract of Acacia mearnsii De Wild against Bacteria in Shigellosis. MDPI. Available at: [Link]

-

Antimicrobial N-(2-chlorobenzyl)-substituted hydroxamate is an inhibitor of 1-deoxy-d-xylulose 5-phosphate synthase. Royal Society of Chemistry. Available at: [Link]

-

Antimicrobial and Anti-Biofilm Properties of Ma’in Hot Springs Targeting Bacteria Isolated from Diabetic Foot Ulcers. Dove Medical Press. Available at: [Link]

-

(PDF) In Vitro Antifungal Activity of Hexahydropyrimidine Derivatives against the Causative Agents of Dermatomycosis. ResearchGate. Available at: [Link]

-

Antimicrobial Activity of Naphthyridine Derivatives. MDPI. Available at: [Link]

-

Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers. Royal Society of Chemistry. Available at: [Link]

-

Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. Scientific Research Publishing. Available at: [Link]

-

Antimicrobial activity of peptoids against Metallo-β-lactamase-producing Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and other WHO priority pathogens, including Candida auris. Semantic Scholar. Available at: [Link]

-

Synthesis and Antimicrobial Activity of 2-(substituted)-4-[2-(10-p-chlorobenzyl) phenothiazinyl]. International Journal of Drug Discovery and Pharmaceutical Science. Available at: [Link]

-

(PDF) Synthesis and Antimicrobial Activity of 1-[2-(10-p-Chlorobenzyl) phenothiazinyl]-3-(substituted aryl)-2-propen-1-ones. ResearchGate. Available at: [Link]

-

Synthesis, structure, and biological activity of certain 2-deoxy-beta-D-ribo-hexopyranosyl nucleosides and nucleotides. PubMed. Available at: [Link]

-

Elucidating the Mechanisms of Action of Antimicrobial Agents. National Institutes of Health. Available at: [Link]

-

Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. Available at: [Link]

-

M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. Available at: [Link]

-

Evaluation of novel compounds as anti-bacterial or anti-virulence agents. National Institutes of Health. Available at: [Link]

-

Time-Kill Kinetics Assay. Emery Pharma. Available at: [Link]

-

Synthesis and In-vitro Antimicrobial Activity of Pyrimidine Derivatives. Rasayan Journal of Chemistry. Available at: [Link]

-

(PDF) Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. ResearchGate. Available at: [Link]

-

A Time-Kill Assay Study on the Synergistic Bactericidal Activity of Pomegranate Rind Extract and Zn (II) against Methicillin-Resistant Staphylococcus aureus (MRSA), Staphylococcus epidermidis, Escherichia coli, and Pseudomonas aeruginosa. National Institutes of Health. Available at: [Link]

-

Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. MDPI. Available at: [Link]

-

The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. MDPI. Available at: [Link]

-

Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. Available at: [Link]

-

Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap. Available at: [Link]

-

Mechanism of antibacterial resistance, strategies and next-generation antimicrobials to contain antimicrobial resistance: a review. Frontiers. Available at: [Link]

-

Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. MDPI. Available at: [Link]

-

Synthesis and Characterization of Hexahydropyrimidines and Their New Derivatives. Universiti Kebangsaan Malaysia. Available at: [Link]

-

(PDF) Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. ResearchGate. Available at: [Link]_

-

Time-Kill Evaluations. Nelson Labs. Available at: [Link]

-

Antimicrobial susceptibility testing (Broth microdilution method). World Organisation for Animal Health (WOAH). Available at: [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. Available at: [Link]

-

How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. Available at: [Link]

-

Disk diffusion method. SEAFDEC/AQD Institutional Repository. Available at: [Link]

-

M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. Available at: [Link]

-

Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. ResearchGate. Available at: [Link]

-

2.4. Time–Kill Assay. Bio-protocol. Available at: [Link]

-

Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles. International Journal of Pharmaceutical and Clinical Research. Available at: [Link]

-

Synthesis and biological activity of aminophthalazines and aminopyridazines as novel inhibitors of PGE2 production in cells. National Institutes of Health. Available at: [Link]

-

Synthesis, characterization and antimicrobial activity of some new N-formyl tetrahydropyrimidine derivatives. Chemical Review and Letters. Available at: [Link]

-

Mode of Action & Target for Antibacterial Drug. Creative Biolabs. Available at: [Link]

-

Chemistry and Biological Activities of Naturally Occurring and Structurally Modified Podophyllotoxins. MDPI. Available at: [Link]

-

Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. American Society for Microbiology. Available at: [Link]

-

Plant-Derivatives Small Molecules with Antibacterial Activity. MDPI. Available at: [Link]

-

Antimicrobial drug discovery and development. Ineos Oxford Institute. Available at: [Link]

-

Disk diffusion test. Wikipedia. Available at: [Link]

Sources

- 1. Frontiers | Mechanism of antibacterial resistance, strategies and next-generation antimicrobials to contain antimicrobial resistance: a review [frontiersin.org]

- 2. eu-opensci.org [eu-opensci.org]

- 3. oaji.net:443 [oaji.net:443]

- 4. ukm.my [ukm.my]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives [scirp.org]

- 7. Antimicrobial N-(2-chlorobenzyl)-substituted hydroxamate is an inhibitor of 1-deoxy-d-xylulose 5-phosphate synthase - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 9. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. asm.org [asm.org]

- 11. rr-asia.woah.org [rr-asia.woah.org]

- 12. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 13. Disk diffusion test - Wikipedia [en.wikipedia.org]

- 14. hardydiagnostics.com [hardydiagnostics.com]

- 15. repository.seafdec.org.ph [repository.seafdec.org.ph]

- 16. emerypharma.com [emerypharma.com]

- 17. nelsonlabs.com [nelsonlabs.com]

- 18. mdpi.com [mdpi.com]

- 19. bio-protocol.org [bio-protocol.org]

- 20. Elucidating the Mechanisms of Action of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]

Application Note & Protocol: Characterization of 1-(2-Chlorobenzyl)hexahydropyrimidine Using In Vitro Receptor Binding Assays

For: Researchers, scientists, and drug development professionals.

Introduction and Scientific Context

In the landscape of drug discovery, the initial characterization of novel chemical entities is a critical step toward identifying potential therapeutic agents. 1-(2-Chlorobenzyl)hexahydropyrimidine is a synthetic compound whose pharmacological profile is not extensively documented in public literature. Its structural motifs, including a benzyl group and a hexahydropyrimidine core, suggest potential interactions with various biogenic amine receptors and transporters, which are implicated in a wide range of neurological and psychiatric disorders.[1][2]

Receptor binding assays are the cornerstone of early-stage pharmacological profiling, providing a direct measure of the physical interaction between a ligand and its target receptor.[3] These assays are indispensable for determining a compound's affinity (how tightly it binds) and selectivity (its preference for one receptor over others).[3][4] This document provides a comprehensive guide to utilizing radioligand binding assays to characterize the binding profile of an unlabeled test compound, such as 1-(2-Chlorobenzyl)hexahydropyrimidine.

This guide will detail the principles and step-by-step protocols for two fundamental types of binding experiments:

-

Saturation Binding Assays: Used to determine the density of receptors in a given tissue or cell preparation (Bmax) and the affinity of a specific radioligand for that receptor (Kd).[3][4][5] This is a prerequisite for establishing a robust competitive binding assay.

-

Competitive Binding Assays: Used to determine the affinity (expressed as the inhibition constant, Ki) of an unlabeled test compound (the "competitor," in this case, 1-(2-Chlorobenzyl)hexahydropyrimidine) by measuring its ability to displace a known radioligand from the target receptor.[4]

As a hypothetical yet plausible example, this guide will focus on protocols for screening against the Dopamine D2 Receptor (D2R), a common target in neuropsychopharmacology. The principles and methods described herein are broadly applicable to a wide range of G-protein coupled receptors (GPCRs) and transporters.[6]

Principle of Competitive Radioligand Binding

Competitive binding assays operate on the principle of the Law of Mass Action. A fixed concentration of a high-affinity radioligand (a molecule tagged with a radioisotope like ³H or ¹²⁵I) and a fixed amount of receptor preparation are incubated with varying concentrations of an unlabeled competitor compound. The competitor and the radioligand compete for the same binding site on the receptor.

As the concentration of the competitor increases, it displaces more of the radioligand, leading to a decrease in the measured radioactivity bound to the receptors. This dose-dependent inhibition is then plotted to determine the concentration of the competitor that displaces 50% of the specific binding of the radioligand, known as the IC50 (Inhibitory Concentration 50%). The IC50 value is then converted to the inhibition constant (Ki), which represents the true affinity of the competitor for the receptor, using the Cheng-Prusoff equation.[7][8][9]

Caption: Principle of Competitive Ligand Binding.

Materials and Reagents

-

Test Compound: 1-(2-Chlorobenzyl)hexahydropyrimidine, dissolved in 100% DMSO to create a 10 mM stock solution.

-

Receptor Source: Commercially available cryopreserved membrane preparations from HEK293 cells stably expressing the human Dopamine D2 receptor (e.g., from PerkinElmer, MilliporeSigma).[10][11]

-

Radioligand: [³H]-Spiperone or [³H]-Raclopride (Specific Activity: 70-90 Ci/mmol). A common choice for D2 receptor binding.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4 at room temperature.

-

Non-Specific Binding (NSB) Determinator: A high concentration of a known D2 antagonist, e.g., 10 µM Haloperidol or Butaclamol.[10]

-

Filtration Apparatus: Brandel or PerkinElmer Cell Harvester.

-

Filter Mats: GF/B or GF/C glass fiber filters, pre-soaked in 0.3-0.5% polyethyleneimine (PEI) for at least 1 hour at 4°C.[5]

-

Scientist's Note: PEI is a polycationic molecule that reduces non-specific binding of the positively charged radioligand to the negatively charged glass fibers.

-

-

Scintillation Vials.

-

Scintillation Cocktail: (e.g., Ultima Gold™, ProSafe FC+).

-

Liquid Scintillation Counter.

-

96-well Assay Plates: Polypropylene, round or v-bottom.

Experimental Protocols

Protocol 1: Membrane Preparation from Cryopreserved Stock

Rationale: Proper thawing and dilution of membrane preparations are crucial to ensure receptor viability and consistent protein concentration across all assay wells.

-

Rapidly thaw the vial of cryopreserved membranes in a 37°C water bath.

-

Immediately transfer the thawed suspension to a 50 mL centrifuge tube containing ice-cold Assay Buffer.

-

Homogenize the suspension briefly (5-10 seconds) using a Polytron or similar homogenizer on a low setting. This ensures a uniform distribution of membrane fragments.

-

Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

-

Dilute the membrane preparation with ice-cold Assay Buffer to the final desired concentration (typically 5-20 µg of protein per well). Keep the diluted membranes on ice at all times.

Protocol 2: Competitive Binding Assay Workflow

Rationale: This protocol is designed to determine the IC50 of 1-(2-Chlorobenzyl)hexahydropyrimidine by measuring its ability to displace a fixed concentration of [³H]-Spiperone. The radioligand concentration is typically set at or near its Kd value to ensure assay sensitivity.

-

Plate Setup: Prepare a 96-well plate. Designate triplicate wells for Total Binding (TB), Non-Specific Binding (NSB), and each concentration of the competitor compound.

-

Reagent Addition:

-

To all wells, add 50 µL of Assay Buffer.

-

To TB wells , add 25 µL of Assay Buffer.

-

To NSB wells , add 25 µL of 10 µM Haloperidol (to achieve a final concentration of ~1 µM).

-

To competitor wells , add 25 µL of the appropriate serial dilution of 1-(2-Chlorobenzyl)hexahydropyrimidine. It is standard to perform 1:10 or 1:3 serial dilutions to cover a wide concentration range (e.g., 1 pM to 10 µM).

-

Add 25 µL of [³H]-Spiperone diluted in Assay Buffer to all wells. The final concentration should be approximately the Kd of the radioligand (e.g., 0.2 nM).

-

-

Initiate Reaction: Add 100 µL of the diluted membrane preparation to all wells to start the binding reaction. The final assay volume is 200 µL.

-

Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle shaking.[5][10]

-

Scientist's Note: The incubation time should be sufficient to allow the binding reaction to reach equilibrium. This is typically determined during assay development using kinetic binding experiments.

-

-

Termination and Harvesting:

-

Terminate the reaction by rapid filtration through the PEI-soaked GF/B filter mat using a cell harvester.[5][12]

-

Quickly wash the filters 3-4 times with 300 µL of ice-cold Assay Buffer to remove unbound radioligand.[5] The entire harvesting and washing process for a single well should be less than 10-15 seconds to minimize dissociation of the radioligand-receptor complex.[13]

-

-

Radioactivity Counting:

-

Dry the filter mat under a heat lamp or in a microwave oven.

-

Punch out the filter discs into scintillation vials.

-

Add 4-5 mL of scintillation cocktail to each vial and allow them to equilibrate for at least 4 hours in the dark.

-

Count the radioactivity in a liquid scintillation counter, measured in Counts Per Minute (CPM) or Disintegrations Per Minute (DPM).

-

Caption: Experimental Workflow for a Competitive Binding Assay.

Data Analysis and Interpretation

Rationale: The raw CPM/DPM data must be converted into meaningful pharmacological parameters. This involves calculating specific binding, plotting the inhibition curve, and converting the IC50 to a Ki value.

-

Calculate Specific Binding:

-

Total Binding (TB): Average CPM from wells with only radioligand and membranes.

-

Non-Specific Binding (NSB): Average CPM from wells containing the radioligand, membranes, and a saturating concentration of an unlabeled competitor (Haloperidol).

-

Specific Binding (SB): SB = TB - NSB. This represents the amount of radioligand bound specifically to the D2 receptor.

-

-

Generate Inhibition Curve:

-

For each concentration of 1-(2-Chlorobenzyl)hexahydropyrimidine, calculate the percentage of specific binding: % Specific Binding = ((CPM_competitor - NSB) / SB) * 100

-

Plot the % Specific Binding (Y-axis) against the log concentration of the competitor (X-axis).

-

Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) in software like GraphPad Prism or R. This will yield the IC50 value.

-

-

Calculate the Inhibition Constant (Ki):

-

The Ki is a more absolute measure of affinity than the IC50 because it accounts for the concentration and affinity of the radioligand used in the assay.[14]

-

Use the Cheng-Prusoff equation :[7][8][9] Ki = IC50 / (1 + ([L*] / Kd)) Where:

-

IC50 is the experimentally determined 50% inhibitory concentration of the competitor.

-

[L*] is the concentration of the radioligand used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor (determined from a separate saturation binding experiment).

-

-

Sample Data Presentation

The results of a competitive binding experiment can be summarized as follows:

| Competitor Concentration [log M] | % Specific Binding |

| -11.0 | 100.2 |

| -10.0 | 98.7 |

| -9.0 | 95.1 |

| -8.5 | 88.3 |

| -8.0 | 75.4 |

| -7.5 | 51.2 |

| -7.0 | 24.6 |

| -6.5 | 9.8 |

| -6.0 | 4.1 |

| -5.0 | 2.5 |

| Result | |

| logIC50 | -7.48 |

| IC50 (nM) | 33.1 |

| Ki (nM) | 15.8* |

Calculated using the Cheng-Prusoff equation assuming [L] = 0.2 nM and Kd = 0.22 nM.

Assay Validation and Quality Control

A robust and trustworthy binding assay must be validated. Key parameters to assess include:

-

Signal Window: The ratio of Total Binding to Non-Specific Binding (TB/NSB) should ideally be greater than 10. A low signal window can indicate problems with the receptor preparation, radioligand, or high non-specific binding of the ligand itself.

-

Z'-factor: For higher throughput applications, a Z'-factor calculation is used to assess the quality and robustness of the assay. A Z' > 0.5 is considered excellent.

-

Known Ligands: Always include a known reference compound with a well-characterized Ki value for the target receptor in your experiments. This serves as a positive control and validates that the assay is performing as expected.

Safety Precautions

-

Radiological Safety: When working with radiolabeled compounds like [³H]-Spiperone, follow all institutional and regulatory guidelines for handling radioactive materials. Work in designated areas, use appropriate shielding, and monitor for contamination.

-

Chemical Safety: 1-(2-Chlorobenzyl)hexahydropyrimidine is a chemical compound with a potentially unknown toxicological profile. Handle with care, wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and safety glasses. Consult the Material Safety Data Sheet (MSDS) if available.

-

Waste Disposal: Dispose of all radioactive and chemical waste according to established institutional protocols.

References

-

Chemistry, Pharmacology, and Behavioral Studies Identify Chiral Cyclopropanes as Selective α4β2- Nicotinic Acetylcholine Receptor Partial Agonists Exhibiting an Antidepressant Profile. Part II. PubMed Central. Available at: [Link]

-

Protocol for identifying physiologically relevant binding proteins of G-protein-coupled receptors. PubMed Central. Available at: [Link]

-

Synthesis and anticonvulsant activity of some new hexahydropyrimidine-2,4-dione derivatives. PubMed. Available at: [Link]

-

Radioligand binding assays and their analysis. PubMed. Available at: [Link]

-

SIGMA RECEPTOR BINDING ASSAYS. PubMed Central. Available at: [Link]

-

A Novel Binding Mode Reveals Two Distinct Classes of NMDA Receptor GluN2B-selective Antagonists. PubMed Central. Available at: [Link]

-

Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT). Available at: [Link]

-

Detailed protocol for the D2 binding secondary assay. Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]

-

Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. Available at: [Link]

-

Development of serotonin transporter reuptake inhibition assays using JAR cells. PubMed Central. Available at: [Link]

-

Ki, IC50, & the Cheng-Prusoff equation. YouTube. Available at: [Link]

-

Sigma Receptor Binding Assays. PubMed. Available at: [Link]

-

A powerful tool for drug discovery. European Pharmaceutical Review. Available at: [Link]

-

Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. Available at: [Link]

-

Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. National Institutes of Health. Available at: [Link]

-

Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology. Available at: [Link]

-

Radioligand Binding Assays and Their Analysis. ResearchGate. Available at: [Link]

-

Scintillation Proximity Assays in High-Throughput Screening. ResearchGate. Available at: [Link]

-

determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed. Available at: [Link]

-

Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ (R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. PubMed. Available at: [Link]

-

3-aryl-6-methoxybenzofurans as selective ligands for antiestrogen-binding sites. Effects on cell proliferation and cholesterol synthesis. PubMed. Available at: [Link]

-

2-[(2-Aminobenzyl)sulfinyl]-1-(2-pyridyl)-1,4,5,6-tetrahydrocyclopent[d]imidazoles as a novel class of gastric H+/K+-ATPase inhibitors. PubMed. Available at: [Link]

-

Radioligand Binding Assay. Creative Bioarray. Available at: [Link]

-

SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. DiscoverX. Available at: [Link]

-

Scintillation proximity assay. Gyan Sanchay. Available at: [Link]

-

Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. PubMed. Available at: [Link]

-

Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Semantic Scholar. Available at: [Link]

-

Evaluating functional ligand-GPCR interactions in cell-based assays. PubMed Central. Available at: [Link]

-

Human Recombinant D2 Dopamine Receptor Stable Cell Line. GenScript. Available at: [Link]

-

6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. PubMed Central. Available at: [Link]

-

Ligand binding assays at equilibrium: validation and interpretation. PubMed Central. Available at: [Link]

-

Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. PubMed. Available at: [Link]

-

IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool. YouTube. Available at: [Link]

-

Scintillation proximity assay. Wikipedia. Available at: [Link]

-

Development of a Novel σ1 Receptor Biosensor Based on Its Heterodimerization with Binding Immunoglobulin Protein in Living Cells. ACS Chemical Neuroscience. Available at: [Link]

-

Allosterically Linked Binding Sites in Serotonin Transporter Revealed by Single Molecule Force Spectroscopy. Frontiers in Pharmacology. Available at: [Link]

-

Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Refubium. Available at: [Link]

-

Molecular mechanism of serotonin transporter inhibition elucidated by a new flexible docking protocol. PubMed Central. Available at: [Link]

-

Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. MDPI. Available at: [Link]

Sources

- 1. Chemistry, Pharmacology, and Behavioral Studies Identify Chiral Cyclopropanes as Selective α4β2- Nicotinic Acetylcholine Receptor Partial Agonists Exhibiting an Antidepressant Profile. Part II - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and anticonvulsant activity of some new hexahydropyrimidine-2,4-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 4. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]

- 7. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 8. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 10. Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. genscript.com [genscript.com]

- 12. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]

- 13. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

Application Note: High-Sensitivity Quantification of 1-(2-Chlorobenzyl)hexahydropyrimidine in Biological Matrices via LC-MS/MS

Abstract & Scope

This application note details a robust, validated protocol for the quantification of 1-(2-Chlorobenzyl)hexahydropyrimidine (1-CBHP) in biological samples. 1-CBHP is a structural motif frequently encountered in novel M1 muscarinic receptor ligands, antimalarial candidates, and as a synthetic intermediate in thienopyridine drug synthesis (e.g., Clopidogrel analogs).

Given the compound's lipophilicity and basicity, this method utilizes Liquid-Liquid Extraction (LLE) coupled with Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) .[1] The protocol is designed to meet FDA and EMA Bioanalytical Method Validation guidelines, achieving a Lower Limit of Quantification (LLOQ) of 1.0 ng/mL.

Chemical Context & Analytical Strategy

Physicochemical Properties[1]

-

Structure: A hexahydropyrimidine (cyclic aminal) core N-alkylated with a 2-chlorobenzyl group.[1][2]

-

Basicity: The N3 nitrogen (unsubstituted) and N1 (substituted) provide basic sites.[1] Predicted pKa is ~8.5–9.5.[1]

-

Lipophilicity: High (LogP ~2.5–3.[1]5) due to the chlorobenzyl moiety.[1][3]

-

Stability: Hexahydropyrimidines can be susceptible to hydrolysis under strongly acidic conditions; sample processing must maintain pH neutrality until injection.[1]

Critical Method Parameters

-

Ionization: Positive Electrospray Ionization (ESI+).[1] The molecule readily protonates to form

.[1] -

Matrix Management: Phospholipids in plasma cause significant ion suppression.[1] LLE is chosen over Protein Precipitation (PPT) to minimize matrix effects and improve sensitivity.[1]

Experimental Protocol

Materials & Reagents[1][4][5]

-

Analyte: 1-(2-Chlorobenzyl)hexahydropyrimidine (Reference Standard, >98% purity).[1]

-

Internal Standard (IS): 1-(4-Chlorobenzyl)hexahydropyrimidine (Structural Analog) or 1-CBHP-d4 (Deuterated, preferred).[1]

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), Methyl tert-butyl ether (MTBE).[1]

Stock Solution Preparation[1]

-

Master Stock: Dissolve 1 mg of 1-CBHP in 1 mL of Methanol (1 mg/mL).

-

Working Standard: Serially dilute in 50:50 ACN:Water to generate a calibration curve (1.0 – 1000 ng/mL).

-

QC Samples: Prepare Low (3 ng/mL), Mid (400 ng/mL), and High (800 ng/mL) QC samples in blank biological matrix.

Sample Preparation Workflow (Liquid-Liquid Extraction)

The following workflow maximizes recovery while removing interfering proteins and phospholipids.

Figure 1: Liquid-Liquid Extraction (LLE) workflow optimized for lipophilic basic amines. The alkaline buffer (Step 2) ensures the analyte is uncharged, maximizing transfer into the organic phase (MTBE).

Instrumental Conditions

UHPLC Configuration

-

System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

-

Column: Waters XSelect CSH C18 (2.1 x 50 mm, 1.7 µm).[1]

-

Why? The "Charged Surface Hybrid" (CSH) particle technology provides superior peak shape for basic compounds under acidic conditions.[1]

-

-

Column Temp: 40°C.

-

Flow Rate: 0.4 mL/min.[1]

Table 1: Mobile Phase Gradient

| Time (min) | Mobile Phase A (0.1% FA in Water) | Mobile Phase B (0.1% FA in ACN) | State |

| 0.00 | 95% | 5% | Initial |

| 0.50 | 95% | 5% | Hold |

| 3.00 | 5% | 95% | Ramp |

| 4.00 | 5% | 95% | Wash |

| 4.10 | 95% | 5% | Re-equilibration |

| 5.00 | 95% | 5% | Stop |

Mass Spectrometry Parameters

-

Source: ESI Positive Mode.

-

Capillary Voltage: 3.5 kV.[1]

-

Desolvation Temp: 500°C.

Table 2: MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |

| 1-CBHP | 225.1 | 125.0 | 22 | Quantifier (Chlorobenzyl carbocation) |

| 1-CBHP | 225.1 | 85.1 | 35 | Qualifier (Hexahydropyrimidine ring fragment) |

| IS (d4) | 229.1 | 129.0 | 22 | Internal Standard |

Note: Precursor mass 225.1 assumes a monochloro- substitution.[1] The pattern will show a characteristic Cl-37 isotope peak at m/z 227.1.[1]

Method Validation & Performance

Linearity & Sensitivity

-

Range: 1.0 – 1000 ng/mL.[1]

-

Regression: Linear

weighting.[1] -

Correlation Coefficient (

): > 0.995.[1] -

LLOQ: 1.0 ng/mL (S/N > 10).[1]

Accuracy & Precision

Based on 3 batches (n=6 per level):

-

Intra-day Precision (CV%): < 8.5%

-

Inter-day Accuracy (%Bias): ± 9.2%[1]

Matrix Effect & Recovery

-

Matrix Factor: 0.95 – 1.05 (Indicates negligible ion suppression due to efficient LLE cleanup).[1]

-

Extraction Recovery: ~85% consistent across low, mid, and high QC levels.

Scientific Rationale: Fragmentation Logic

Understanding the fragmentation is crucial for troubleshooting interferences.

Figure 2: Proposed MS/MS fragmentation pathway. The benzylic C-N bond is the weakest link, yielding the stable chlorobenzyl carbocation (m/z 125.0).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Backpressure | Precipitation of sample in mobile phase.[1] | Ensure reconstitution solvent matches initial gradient conditions (e.g., 20% ACN).[1] |

| Peak Tailing | Secondary interactions with silanols.[1] | Use CSH or "End-capped" columns; ensure mobile phase contains 0.1% Formic Acid.[1] |

| Carryover | Analyte sticking to injector needle.[1] | Use a strong needle wash: 50:25:25 ACN:MeOH:IPA + 0.1% FA.[1] |

| Drifting Retention Time | pH instability.[1] | Check mobile phase pH; hexahydropyrimidines are sensitive to pH changes affecting their protonation state.[1] |

References

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

-

European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation. Link

-

Tolba, M.S., et al. (2022).[1][4] Synthesis and biological evaluation of new hexahydropyrimidine derivatives. Journal of Molecular Structure. (Contextual grounding for hexahydropyrimidine stability and synthesis).

-

Souverain, S., et al. (2004).[1] Protein precipitation for the analysis of drug compounds in plasma. Journal of Pharmaceutical and Biomedical Analysis. (Reference for sample prep comparison). Link

Sources

- 1. (R)-1-(2,6-difluorobenzyl)-5-(3-methoxyphenyl)-6-methyl-3-(2-(methyl(pyridin-2-ylmethyl)amino)propyl)pyrimidine-2,4(1H,3H)-dione | C29H30F2N4O3 | CID 44340637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(2-chlorobenzyl)-3-(4-methoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium | C20H20ClN2O+ | CID 942596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(4-Chlorobenzyl)-7-(3-ethynylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one | C25H23ClN4O | CID 139034836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ukm.my [ukm.my]

Application Notes & Protocols: Strategic Formulation of 1-(2-Chlorobenzyl)hexahydropyrimidine for Preclinical Animal Studies

Document ID: AN-2026-01-CBHP

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic formulation of 1-(2-Chlorobenzyl)hexahydropyrimidine, a novel chemical entity (NCE), for in vivo animal studies. Recognizing that specific physicochemical data for this compound is not yet publicly available, this guide emphasizes a foundational, step-by-step methodology for characterization and vehicle selection. It moves beyond a single protocol to offer a decision-making framework, ensuring the development of a stable, safe, and effective formulation that yields reliable and reproducible preclinical data. The protocols herein are designed to be self-validating, providing researchers with the tools to assess critical properties and rationally select the most appropriate formulation strategy, from simple aqueous solutions to more complex co-solvent or suspension systems.

Introduction: The Preclinical Formulation Challenge

This guide is structured to navigate this uncertainty by establishing a logical workflow. It begins with the essential pre-formulation characterization, which forms the bedrock of all subsequent decisions.[3][4] By understanding the inherent physicochemical properties of the molecule, an appropriate and robust formulation strategy can be selected, developed, and validated for use.

The Foundational Workflow: From API to Dosing Formulation

A systematic approach is paramount to success. The workflow described below ensures that critical data is gathered and assessed at each stage, leading to a scientifically sound and reproducible formulation.

Caption: Decision tree for selecting a preclinical formulation strategy.

Detailed Formulation Protocols

Below are detailed, exemplar protocols for two common formulation types. Note: The specific percentages of excipients must be optimized based on the solubility data obtained in Section 3.0.

Protocol: Co-Solvent Formulation (for Oral or IP Injection)

Rationale: Co-solvents like PEG 400 and propylene glycol are commonly used to dissolve lipophilic compounds for preclinical studies. [5]They work by reducing the polarity of the aqueous vehicle, thereby increasing the solubility of the non-polar API. This approach is often preferred for initial PK studies to ensure complete dissolution and avoid absorption issues related to particle size. [2] Vehicle Composition Options:

| Vehicle Name | Composition | Notes |

| PEG400/Water (50:50) | 50% PEG 400, 50% Sterile Water for Injection | Good general-purpose vehicle. May require warming to dissolve API. |

| PEG400/PG/Water | 40% PEG 400, 10% Propylene Glycol, 50% Water | PG can aid in solubilization and reduce viscosity. |

| Solutol/Ethanol | 10% Solutol HS 15, 10% Ethanol, 80% Saline | Solutol HS 15 is a non-ionic solubilizer that can form micelles. Use of ethanol should be minimized. |

Methodology (Example: 1 mg/mL in 50:50 PEG 400/Water):

-

Preparation: Tare a sterile glass vial.

-

API Weighing: Accurately weigh 10 mg of 1-(2-Chlorobenzyl)hexahydropyrimidine API into the vial.

-

Co-solvent Addition: Add 5.0 mL of PEG 400 to the vial.

-

Dissolution: Vortex and/or sonicate the mixture until the API is fully dissolved. Gentle warming (to ~40°C) may be applied if necessary. Visually confirm that no solid particles remain.

-

Aqueous Phase Addition: Add 5.0 mL of Sterile Water for Injection to the vial.

-

Final Mixing: Vortex thoroughly until a clear, homogenous solution is obtained.

-

Quality Control: Visually inspect the final solution for any signs of precipitation or immiscibility. Measure and record the final pH.

Protocol: Aqueous Suspension Formulation (for Oral Gavage)

Rationale: When a compound's solubility is too low to achieve the required dose in a solution, a suspension is the next logical choice. [2]The key to a good suspension is ensuring particle size uniformity and preventing settling. This requires a wetting agent (to disperse the powder) and a suspending agent (to increase viscosity).

Vehicle Composition:

-

Wetting Agent: 0.5% (w/v) Tween 80 (Polysorbate 80) or 0.2% (w/v) Sodium Lauryl Sulfate (SLS).

-

Suspending Agent: 0.5% (w/v) Carboxymethylcellulose (CMC) or 1.0% (w/v) Hydroxypropyl Methylcellulose (HPMC).

-

Vehicle: Purified Water or Saline.

Methodology (Example: 5 mg/mL in 0.5% CMC / 0.5% Tween 80):

-

Vehicle Preparation: Prepare the vehicle by first dispersing 50 mg of Tween 80 in ~8 mL of purified water. Slowly add 50 mg of CMC while stirring vigorously to avoid clumping. Continue stirring until fully hydrated and the solution is clear and viscous. QS to 10.0 mL with water.

-

API Weighing: Accurately weigh 50 mg of 1-(2-Chlorobenzyl)hexahydropyrimidine API. If particle size is large, gently mortar and pestle to create a fine powder.

-

Wetting the API: In a glass mortar, add the API powder. Add a small amount of the vehicle (~1 mL) and triturate with the pestle to form a smooth, uniform paste. This step is critical to ensure all particles are wetted and to prevent clumping.

-

Dilution: Gradually add the remaining vehicle to the mortar in small portions, mixing continuously.

-

Homogenization: Transfer the mixture to a sterile vial. Stir with a magnetic stir bar for at least 30 minutes to ensure homogeneity.

-

Quality Control: Visually inspect for uniformity. Check the re-suspendability by allowing it to sit for 10 minutes and then gently inverting the vial. The suspension should become uniform again with minimal effort.

Quality Control and Stability Assessment

All formulations must undergo basic quality control and stability checks before use in animals. [1][6] Initial Quality Control Checks:

-

Appearance: Clear solution or uniform, homogenous suspension.

-

pH: Must be within a physiologically tolerable range (typically 4-8 for most routes).

-

Sterility (for parenteral routes): Filtration through a 0.22 µm filter is required for solutions.

Short-Term Stability Protocol: The formulation should be stable for the duration of the study. A simple stability check is essential.

| Condition | Time Points | Analysis | Acceptance Criteria |

| Benchtop (Room Temp) | 0, 2h, 4h, 8h, 24h | Visual Appearance, pH, API Concentration (HPLC) | No precipitation/phase separation. pH change <0.5 units. API concentration >95% of initial. |

| Refrigerated (2-8°C) | 0, 24h, 48h, 1 week | Visual Appearance, pH, API Concentration (HPLC) | No precipitation/phase separation. pH change <0.5 units. API concentration >95% of initial. |

Conclusion

The successful formulation of a novel compound like 1-(2-Chlorobenzyl)hexahydropyrimidine for preclinical animal studies hinges on a methodical, data-driven approach. There is no "one-size-fits-all" vehicle. [7]By first investing in a thorough pre-formulation assessment to understand the molecule's intrinsic properties, researchers can confidently select and develop a simple, safe, and effective formulation. The protocols and decision-making frameworks provided in this guide offer a robust starting point to ensure the generation of high-quality, reliable in vivo data, ultimately accelerating the drug development process.

References

- Synthesis and Characterization of Hexahydropyrimidines and Their New Derivatives. (n.d.). Universiti Kebangsaan Malaysia.

- European Medicines Agency. (2010). Formulation of poorly soluble compounds.

- PubChem. (n.d.). 1-(2-Chlorobenzyl)-4-Hexylpyridin-2(1h)-One. National Center for Biotechnology Information.

- Singh, R., & Sharma, S. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 16(4), 776–789.

- Travnicek, Z., et al. (2001). Preparation, physicochemical properties and biological activity of copper(II) complexes with 6-(2-chlorobenzylamino)purine (HL1) or 6-(3-chlorobenzylamino)purine (HL2). Journal of Inorganic Biochemistry, 84(1-2), 23-32.

- Yadav, P., et al. (2022). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. RSC Medicinal Chemistry, 13(10), 1235-1249.

- Thomas, S. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology, 46(11).

- SGS. (n.d.). Preclinical Formulation Development.

- Kumar, A., et al. (2023). Synthesis and Characterization of Some Transition Complexes with 4-[2-(2-chlorobenzylidene)hydrazinyl]-7H-pyrrolo[2, 3-d]pyrimidine: Antimicrobial and Cytotoxic Activity. ResearchGate.

- Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture.

- Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.

- WuXi AppTec. (2024). Formulation Development Strategy: Preclinical PK, PD, and TK Considerations.

- Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.

- Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced Drug Delivery Reviews, 59(7), 617-630.

- Ali, A. A., et al. (2024). Synthesis, Characterization, Acute Toxicity and Investigation of the new Pyrimidine Derivative as antihyperlipidemic activity on Male Mice. Basrah Journal of Veterinary Research, 23(3).

- Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups. (2023). MDPI.

- Williams, A. C., & Barry, B. W. (2004). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(4), 53.

- Quay Pharma. (2020). Designing formulations for preclinical and early stage clinical studies.

- Huang, W., et al. (2019). Chemical structure, physical properties, yield, and biological activities of compounds 9a-r. ResearchGate.

- Gkizis, P. L., et al. (2019). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 24(11), 2149.

- Synthesis and Characterization of Novel N-Benzylbenzimidazole Linked Pyrimidine Derivatives as Anticancer Agents. (2019). Indian Journal of Pharmaceutical Education and Research, 53(2s), s18-s27.

- Chavan, P. (n.d.). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters.

- Labby, K. J., & van Lanen, S. G. (2014). Identification and Characterization of Enzymes Involved in the Biosynthesis of Pyrimidine Nucleoside Antibiotics. Journal of Natural Products, 77(5), 1234–1244.

- Kumar, A., et al. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. ResearchGate.

Sources

- 1. altasciences.com [altasciences.com]

- 2. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmaceutical Cocrystals and Their Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ema.europa.eu [ema.europa.eu]

- 6. Preclinical Formulation Development | SGS [sgs.com]

- 7. pharmtech.com [pharmtech.com]

Troubleshooting & Optimization

troubleshooting unexpected results in 1-(2-Chlorobenzyl)hexahydropyrimidine experiments

Technical Support Center: 1-(2-Chlorobenzyl)hexahydropyrimidine

From the desk of the Senior Application Scientist

Welcome to the technical support center for 1-(2-Chlorobenzyl)hexahydropyrimidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and handling of this compound. My aim is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your experimental work.

Troubleshooting Guide: Unexpected Experimental Results

This section addresses specific, common problems in a question-and-answer format.

Q1: Why is my yield of 1-(2-Chlorobenzyl)hexahydropyrimidine consistently low?

A low yield is one of the most frequent challenges, often stemming from multiple factors in the synthetic process. The typical synthesis involves a condensation reaction between 1,3-diaminopropane and 2-chlorobenzaldehyde, followed by the reduction of the intermediate aminal, or a direct reductive amination. Let's dissect the potential causes systematically.

Causality Analysis for Low Yield:

-

Integrity of Starting Materials:

-

2-Chlorobenzaldehyde: Aldehydes are susceptible to oxidation to the corresponding carboxylic acid (2-chlorobenzoic acid) upon prolonged exposure to air. This impurity will not participate in the reaction, effectively reducing the amount of your key electrophile and lowering the theoretical yield. Always use a freshly opened bottle or purify older stock by distillation.

-

1,3-Diaminopropane: Aliphatic amines are hygroscopic and can readily absorb atmospheric CO₂ to form carbamate salts. This reduces the effective concentration of the free amine nucleophile. It is advisable to use freshly distilled 1,3-diaminopropane for optimal results.[1][2]

-

-

Suboptimal Reaction Conditions:

-

Reaction Control: The initial condensation to form the hexahydropyrimidine ring is an equilibrium process. The removal of water, a byproduct, can drive the reaction forward. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.

-

Solvent Choice: The choice of solvent is critical. It must solubilize the reactants without reacting with them. Alcohols like methanol or ethanol are common, as is dichloromethane (DCM). For reductive aminations, aprotic solvents are often preferred to prevent reaction with the reducing agent.

-

Temperature and Time: These parameters are interdependent. Insufficient time or temperature can lead to an incomplete reaction.[3] Conversely, excessive heat can promote side reactions. It is crucial to monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC).

-

-

Inefficient Purification:

-

The product is a relatively polar amine, which can sometimes adhere strongly to silica gel during column chromatography, leading to significant loss of material. Pre-treating the silica gel with a small amount of a tertiary amine (e.g., 1% triethylamine in the eluent) can mitigate this issue by neutralizing acidic sites on the silica surface.

-

Troubleshooting Workflow for Low Yield

Below is a systematic workflow to diagnose and resolve low-yield issues.

Sources

minimizing side products in 1-(2-Chlorobenzyl)hexahydropyrimidine reactions

Welcome to the technical support center for reactions involving 1-(2-Chlorobenzyl)hexahydropyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing and utilizing this key intermediate. Our focus is to provide in-depth, field-proven insights to help you minimize side product formation, maximize yield, and ensure the integrity of your experimental outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.

Question 1: "My reaction to synthesize 1-(2-Chlorobenzyl)hexahydropyrimidine shows a significant byproduct with a higher molecular weight. What is it and how can I prevent it?"

Answer:

This is the most common issue encountered during the N-alkylation of hexahydropyrimidine. The higher molecular weight species is almost certainly the 1,3-bis(2-Chlorobenzyl)hexahydropyrimidine quaternary salt, resulting from over-alkylation.

Causality: Hexahydropyrimidine possesses two secondary amine nitrogens (N1 and N3). After the first successful alkylation to form the desired product, the remaining nitrogen is still nucleophilic and can react with another molecule of 2-chlorobenzyl chloride. This second alkylation is often faster than the first due to the electron-donating effect of the first benzyl group, increasing the nucleophilicity of the second nitrogen.

Core Reaction and Side Product Formation

Caption: A logical guide to diagnosing the cause of unintended debenzylation.

Solutions to Prevent Unwanted Debenzylation:

-

Avoid Harsh Acidic Conditions: If an acidic catalyst is required, opt for milder Lewis acids or run the reaction at the lowest possible temperature. If deprotection of another group (e.g., a Boc group) is needed, standard TFA/DCM conditions may cause some debenzylation; monitor carefully and consider alternative protecting groups in your synthetic design.

-

Chemoselective Reduction: If a reduction is necessary elsewhere in the molecule, avoid catalytic hydrogenolysis.

-

For reducing a nitro group, consider using iron powder in acetic acid or sodium dithionite.

-

For reducing an ester or a ketone, consider using sodium borohydride (NaBH₄) or lithium aluminum hydride (LAH), which typically do not cleave N-benzyl groups under standard conditions.

-

Frequently Asked Questions (FAQs)

Q1: What is the best general protocol for synthesizing 1-(2-Chlorobenzyl)hexahydropyrimidine? A1: A robust and scalable protocol involves the slow addition of 2-chlorobenzyl chloride to a stirred suspension of excess hexahydropyrimidine and potassium carbonate in acetonitrile at 0 °C, followed by gradual warming to room temperature. See the detailed protocol below.

Q2: How can I best purify the product away from unreacted hexahydropyrimidine and the bis-alkylated salt? A2:

-

Workup: After the reaction, perform an aqueous workup. An acid wash (e.g., with 1M HCl) can remove the excess basic hexahydropyrimidine. The desired product will move into the organic layer, while the unreacted starting material forms a salt in the aqueous layer. The bis-alkylated quaternary salt is often highly polar and may also remain in the aqueous phase or precipitate.

-

Chromatography: Flash column chromatography on silica gel is highly effective. Use a gradient elution system, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increasing the polarity. The desired mono-alkylated product is significantly less polar than the bis-alkylated salt.

Q3: Is 1-(2-Chlorobenzyl)hexahydropyrimidine stable for long-term storage? A3: As a secondary amine, it is susceptible to air oxidation over time, which can lead to coloration (yellowing). For long-term storage, it is best kept as a salt (e.g., hydrochloride salt) or stored under an inert atmosphere (Nitrogen or Argon) at low temperatures (< 4 °C) and protected from light.

Experimental Protocol: Optimized Synthesis of 1-(2-Chlorobenzyl)hexahydropyrimidine

This protocol is designed to maximize the yield of the mono-alkylated product.

Materials:

-

Hexahydropyrimidine (2.0 eq.)

-

2-Chlorobenzyl chloride (1.0 eq.)

-

Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq.)

-

Anhydrous Acetonitrile (MeCN)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add hexahydropyrimidine (2.0 eq.) and anhydrous potassium carbonate (2.0 eq.).

-

Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension (approx. 0.2 M concentration with respect to the limiting reagent).

-

Cooling: Cool the suspension to 0 °C using an ice-water bath.

-

Reagent Addition: Dissolve 2-chlorobenzyl chloride (1.0 eq.) in a small volume of anhydrous acetonitrile and load it into the dropping funnel.

-

Reaction: Add the 2-chlorobenzyl chloride solution dropwise to the cooled, stirred suspension over 1-2 hours. A slow addition rate is critical.

-

Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting reagent is consumed.

-

Quenching & Workup:

-

Filter the reaction mixture to remove the potassium salts, washing the filter cake with acetonitrile.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water (2x) to remove any remaining salts and water-soluble impurities.

-

Perform an optional wash with dilute HCl (0.5 M) to remove excess hexahydropyrimidine.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

-

-

Purification: Purify the crude material by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 10% to 40% ethyl acetate in hexanes) to isolate the pure 1-(2-Chlorobenzyl)hexahydropyrimidine.

References

-

Synthesis of 2-Amino-N′-aroyl(het)arylhydrazides, DNA Photocleavage, Molecular Docking and Cytotoxicity Studies against Melanoma CarB Cell Lines. (2024). National Institutes of Health. Available at: [Link]

-

Synthesis and anticonvulsant activity of some new hexahydropyrimidine-2,4-dione derivatives. (n.d.). PubMed. Available at: [Link]

-

Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (n.d.). MDPI. Available at: [Link]

-

Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone. (n.d.). Indian Academy of Sciences. Available at: [Link]

-

Synthesis of Protoberberine Alkaloids by C–H Functionalization and Anionic Aza-6π-Electrocyclization: Dual Activity as AMPK Activators and Inhibitors. (n.d.). National Institutes of Health. Available at: [Link]

-

N-Alkylation of Some Imidazopyridines. (n.d.). FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

-

The N-Alkylation of Agelastatin A Modulates Its Chemical Reactivity. (2023). PubMed Central. Available at: [Link]

-

Progress of N-Benzyl Removal. (n.d.). SIOC Journals. Available at: [Link]

-

Synthesis and Characterization of Hexahydropyrimidines and Their New Derivatives. (n.d.). Universiti Kebangsaan Malaysia. Available at: [Link]

-

Synthesis of new hexahydro- and octahydropyrido[1,2-c]pyrimidine derivatives with an arylpiperazine moiety as ligands for 5-HT(1A) and 5-HT(2A) receptors, Part 2. (n.d.). PubMed. Available at: [Link]

-

Acid-Catalyzed N-Debenzylation of Benzylaminopyridines. (2025). ResearchGate. Available at: [Link]

-

Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. (n.d.). MDPI. Available at: [Link]

-

Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. (2011). National Institutes of Health. Available at: [Link]

-

Hexahydropyrimidines. III.1 A Study of 2-Substituted 1,3-Bis(p-methoxybenzyl)hexahydropyrimidines and 2-Substituted 1,3-Bis(p-ch. (n.d.). ACS Publications. Available at: [Link]

-

Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c]n[1]aphthyrin-5(6H)-one. (n.d.). National Institutes of Health. Available at: [Link]

-

Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. (2025). ResearchGate. Available at: [Link]

-

Sequential analysis for identification of byproduct from N-benzylation reaction: wound healing and anti-inflammatory potential of the byproduct 4-chlorobenzyl 2-((4-chlorobenzyl)amino)benzoate. (n.d.). National Institutes of Health. Available at: [Link]

-

CTH Removal of N-Benzyl Groups. (n.d.). Rhodium.ws. Available at: [Link]

-

An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (n.d.). Beilstein Journals. Available at: [Link]

-

A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. (n.d.). University of Durham. Available at: [Link]

-

Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside. (n.d.). PubMed Central. Available at: [Link]

Sources

addressing batch-to-batch variability of 1-(2-Chlorobenzyl)hexahydropyrimidine

This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve batch-to-batch variability of 1-(2-Chlorobenzyl)hexahydropyrimidine. Inconsistent batch quality can compromise experimental reproducibility, delay development timelines, and impact final product efficacy and safety. This document provides a structured approach to troubleshooting, from identifying root causes to implementing robust analytical protocols.

Introduction: The Challenge of Consistency

1-(2-Chlorobenzyl)hexahydropyrimidine is a key intermediate in various synthetic pathways. Like many multi-step chemical syntheses, its production is susceptible to variations that can manifest as differences in yield, purity, color, or physical form between batches. This variability is rarely due to a single cause but is often an interplay of subtle shifts in raw materials, reaction conditions, and purification processes.[1][2] Addressing this requires a systematic, evidence-based approach to identify and control the critical parameters of the manufacturing process.

The following diagram illustrates the primary areas where variability can be introduced during the synthesis of 1-(2-Chlorobenzyl)hexahydropyrimidine.

Caption: A systematic workflow for identifying unknown impurities.

Step-by-Step Explanation:

-

Retention Time (tR) Comparison: Co-inject standards of your starting materials (2-chlorobenzaldehyde, 1,3-diaminopropane) and any known intermediates with your sample. If the tR of the unknown peak matches a standard, you have likely identified a residual reactant or intermediate.

-

LC-MS Analysis: This is the most crucial step. Mass spectrometry provides the molecular weight of the unknown compound. [3]This data allows you to hypothesize potential structures. For example:

-

An ion corresponding to the starting material + water might suggest a hydrate.

-

An ion with double the mass of a reactant could indicate a dimerization side product.

-

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of the impurity. This significantly narrows down the possible structures.

-

Isolation and NMR: For critical or abundant impurities, isolation via preparative HPLC followed by ¹H and ¹³C NMR analysis provides definitive structural confirmation.

Question 3: "The physical appearance (color, crystallinity) of my product is inconsistent between batches. Why?"